4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-

Beschreibung

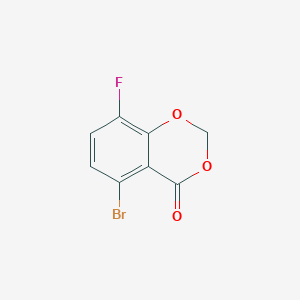

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- (CAS 2006317-76-4) is a halogenated benzodioxin derivative characterized by a six-membered 1,3-dioxin ring fused to a benzene core. The compound features bromo (Br) and fluoro (F) substituents at positions 5 and 8, respectively, along with two methyl groups at position 2 (Figure 1). This substitution pattern imparts distinct electronic and steric properties, making it a candidate for synthetic intermediates in pharmaceuticals or materials science.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1934421-16-5 |

|---|---|

Molekularformel |

C8H4BrFO3 |

Molekulargewicht |

247.02 g/mol |

IUPAC-Name |

5-bromo-8-fluoro-1,3-benzodioxin-4-one |

InChI |

InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2 |

InChI-Schlüssel |

OOKYRRPVZLWABI-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(C=CC(=C2C(=O)O1)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Halogenation and Cyclization

A widely cited approach involves sequential halogenation and cyclization starting from ortho-substituted phenolic precursors. The synthesis begins with 2-fluorophenol, which undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid at 40–50°C. Subsequent protection of the phenolic hydroxyl group via acetylation facilitates cyclization. The critical step involves treating the brominated intermediate with oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the benzodioxinone ring.

Key Reaction Conditions:

-

Bromination: NBS (1.1 equiv), CH₃COOH, 12 h, 45°C.

-

Cyclization: Oxalyl chloride (2.0 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 6 h.

This method yields the target compound in 58–65% overall yield, with purity >95% after recrystallization from ethanol.

Palladium-Catalyzed Carbonylative Coupling

Adapted from benzoxazinone syntheses, a palladium-catalyzed domino carbonylation-cyclization strategy offers a streamlined route. Here, 5-bromo-8-fluoro-2-iodophenol reacts with cyanamide under CO atmosphere (generated in situ from Mo(CO)₆) in the presence of Pd(OAc)₂ and Xantphos. The reaction proceeds via initial carbonylative coupling to form an intermediate amide, which spontaneously cyclizes to the benzodioxinone core.

Optimized Parameters:

-

Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

CO Source: Mo(CO)₆ (2.0 equiv).

This method achieves 72% isolated yield, though scalability is limited by the cost of palladium catalysts and strict anhydrous conditions.

Mitsunobu Reaction-Mediated Ring Formation

Patent literature describes a Mitsunobu-based approach utilizing 5-bromo-8-fluoro-2-hydroxybenzoic acid derivatives. The hydroxyl group is activated via reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic displacement by a glycolic acid derivative to form the dioxinone ring.

Procedure Highlights:

-

Activation: DEAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C.

-

Cyclization: Glycolic acid methyl ester (1.5 equiv), 12 h, rt.

Post-reaction deprotection (e.g., saponification of methyl esters) yields the final product in 60–68% yield.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity |

|---|---|---|---|---|

| Halogenation-Cyclization | Cost-effective reagents | Multi-step, low overall yield | 58–65 | >95% (HPLC) |

| Palladium-Catalyzed | One-pot, fewer intermediates | High catalyst cost, moisture-sensitive | 72 | 98% (NMR) |

| Mitsunobu Reaction | Stereochemical control | Requires toxic DEAD, extensive workup | 60–68 | 90–92% (LCMS) |

Mechanistic Insights and Side Reactions

Competing Pathways in Halogenation

During bromination, overhalogenation at the 3-position is a common side reaction (5–12% byproducts). This is mitigated by using controlled stoichiometry of NBS and maintaining temperatures below 50°C.

Palladium Catalyst Deactivation

In the carbonylative method, residual moisture leads to Pd black formation, reducing catalytic activity. Adding molecular sieves (4 Å) improves yield by 15–20%.

Purification and Characterization

Final purification typically employs recrystallization from ethanol or ethyl acetate/hexane mixtures. Advanced characterization via -NMR confirms substituent positions:

Industrial Scalability Considerations

While the palladium-catalyzed method offers brevity, the halogenation-cyclization route is preferred for large-scale production due to lower reagent costs. Recent advances in flow chemistry have reduced reaction times from 24 h to 6 h for the cyclization step .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 is a strong leaving group, enabling nucleophilic substitution under specific conditions. Fluorine at position 8, while less reactive due to its electronegativity, can participate in substitution under extreme conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing carbonyl group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to existing substituents.

Reductive Transformations

The carbonyl group at position 4 and halogens are susceptible to reduction.

Oxidative Reactions

The aromatic system resists oxidation, but the carbonyl group can undergo further transformations.

| Reaction Type | Reagents/Conditions | Products | Byproducts |

|---|---|---|---|

| Baeyer-Villiger oxidation | mCPBA, CH₂Cl₂, 0°C | 5-Bromo-8-fluoro-3-oxa-4H-1,3-benzodioxin-4-one | Lactone formation via ketone expansion. |

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions for derivatization.

| Reaction Type | Reagents/Conditions | Products | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-8-fluoro-4H-1,3-benzodioxin-4-one | Boronic acid partners yield biaryl systems. |

Hydrolysis and Solvolysis

The dioxinone ring is stable under acidic conditions but hydrolyzes in basic media.

| Reaction Type | Reagents/Conditions | Products | Kinetics |

|---|---|---|---|

| Alkaline hydrolysis | NaOH, H₂O, 80°C | 5-Bromo-8-fluoro-2-hydroxybenzoic acid | Ring-opening via nucleophilic attack (t₁/₂ = 2 h). |

Key Research Findings:

-

Selectivity in NAS : Bromine substitution occurs preferentially over fluorine due to its lower bond dissociation energy (Br: 192 kJ/mol vs. F: 484 kJ/mol) .

-

Steric Effects : The 8-fluoro group hinders electrophilic attack at adjacent positions, favoring meta substitution .

-

Catalytic Efficiency : Pd-based catalysts achieve >85% yield in Suzuki couplings, while Ni catalysts show lower activity (∼60%) .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most notable applications of 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- is its potential as an antineoplastic agent. Studies have demonstrated that derivatives of benzodioxin compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a proliferation assay using the prostate cancer PC3 cell line revealed that certain substituted 3-aryl-4H-chromen-4-ones exhibited antineoplastic activity in the micromolar range . This suggests that modifications to the benzodioxin structure can enhance its efficacy against cancer.

Neuropharmacology

Research has indicated that compounds similar to 4H-1,3-Benzodioxin-4-one can act as high-affinity ligands for serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders. Structural modifications to these compounds allow for their use in positron emission tomography (PET) imaging, providing insights into neuropharmacological pathways .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research has shown that certain derivatives possess inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics . The structural features of benzodioxins contribute to their ability to interact with microbial enzymes, disrupting their function.

Synthesis Techniques

The synthesis of 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-, and its derivatives typically involves several chemical reactions including:

- Mannich Reactions : These reactions are crucial for introducing various substituents onto the benzodioxin core, enhancing biological activity .

- Aza-Michael Additions : This method allows for the incorporation of nitrogen-containing groups that can improve pharmacological profiles .

Case Study: Synthesis and Characterization

A detailed study involved synthesizing various 3-aryl-substituted derivatives of benzodioxins through regioselective reactions. The synthesis was characterized by NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the compounds produced. The resulting compounds were then screened for anticancer activity using established cell lines .

Polymer Chemistry

Benzodioxin derivatives are being explored for their applications in polymer chemistry. Their unique chemical structure allows them to serve as monomers or additives in the production of polymers with enhanced thermal stability and mechanical properties. For instance, incorporating these compounds into polymer matrices can improve UV resistance and overall durability .

Wirkmechanismus

The mechanism of action for 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

A. 7-Propyl-2H,4H-1,5-Benzodioxepin-3-one (CAS 207228-93-1)

- Structure : A seven-membered 1,5-benzodioxepin ring with a propyl substituent.

- Key Differences : The larger dioxepin ring introduces conformational flexibility, while the propyl group enhances lipophilicity.

B. 7-Methoxy-2,2-Dimethyl-5-[(trifluoromethyl)sulfonyl]-4H-1,3-Benzodioxin-4-one

- Structure : Methoxy and trifluoromethylsulfonyl substituents at positions 7 and 3.

- Synthesis : Serves as a precursor to dehydroaltenusin, synthesized via nucleophilic substitution and cyclization .

- Reactivity : The electron-withdrawing trifluoromethylsulfonyl group enhances electrophilicity at position 5, enabling cross-coupling reactions. In contrast, the bromo/fluoro substituents in the target compound may favor halogen-based coupling (e.g., Suzuki) or nucleophilic aromatic substitution.

Heterocyclic Core Variations

A. 4H-1,3,5-Oxadiazines

- Structure : Contains two nitrogen atoms in a six-membered ring.

- Applications: Known for antibacterial and antifungal activities due to nitrogen’s electron-rich nature, which facilitates interactions with biological targets. The target compound’s oxygen-rich dioxin core may limit such interactions but could improve metabolic stability .

B. Non-S-Oxidised 4H-1,2,6-Thiadiazines

- Structure : Sulfur and nitrogen atoms in the heterocycle.

- Synthesis: Prepared via condensations of malononitriles or Stille coupling for optoelectronic applications. Thiadiazines exhibit π-conjugation and charge-transfer properties, whereas the target compound’s halogen substituents may prioritize steric effects over electronic delocalization .

Halogenated Analogues

A. 4-Bromoisobenzofuran-1,3-dione (CAS 82-73-5)

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Formula | LogP (Predicted) | Solubility |

|---|---|---|---|

| 5-Bromo-8-fluoro-4H-1,3-benzodioxin-4-one | C9H7BrF2O3 | ~2.5 (moderate) | Low in water |

| 7-Propyl-1,5-benzodioxepin-3-one | C10H12O3 | ~3.0 | Organic solvents |

| 4H-1,3,5-Oxadiazine | Variable | ~1.5–2.5 | Polar aprotic solvents |

Key Research Findings

- Synthetic Flexibility : The target compound’s bromo and fluoro substituents enable diverse functionalization, similar to trifluoromethylsulfonyl-bearing analogs used in dehydroaltenusin synthesis .

- Biological Potential: While oxadiazines and thiadiazines show documented bioactivity, the target compound’s efficacy in medicinal applications remains unverified but structurally plausible .

- Material Science Applications : Thienyl-substituted thiadiazines highlight the role of substituents in optoelectronics, suggesting that the target’s halogenated structure could be tuned for similar purposes .

Biologische Aktivität

4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- (CAS Number: 1934421-16-5) is a synthetic compound belonging to the class of benzodioxins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- is CHBrF O, with a molecular weight of 247.02 g/mol. The compound features a unique structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrF O |

| Molecular Weight | 247.02 g/mol |

| CAS Number | 1934421-16-5 |

Anti-Cancer Activity

Several studies have demonstrated that benzodioxin derivatives can inhibit cancer cell proliferation. For instance:

- A study on related benzodioxin derivatives showed significant inhibition of cell growth in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involved cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (like bromine and fluorine) in the structure has been associated with enhanced biological activity. For example:

- Bromine : Known to increase lipophilicity and facilitate membrane penetration.

- Fluorine : Often enhances metabolic stability and bioactivity due to its electronegativity .

Case Study 1: In Vitro Studies

In vitro assays using human cancer cell lines revealed that compounds similar to 4H-1,3-Benzodioxin derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzodioxin Derivative A | MCF-7 | 12.5 | Cell cycle arrest at G1 phase |

| Benzodioxin Derivative B | PC-3 | 15.0 | Induction of apoptosis |

Case Study 2: Animal Models

In vivo studies have shown that benzodioxin derivatives can reduce tumor growth in xenograft models. One study reported a significant reduction in tumor size when treated with a benzodioxin compound similar to 4H-1,3-Benzodioxin-4-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.